

Cyclodecanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cyclodecanone

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This technical guide provides a detailed overview of the physical and chemical properties of **cyclodecanone**, a cyclic ketone of interest in various fields of chemical research and development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a key synthetic pathway.

Core Physical and Chemical Properties

Cyclodecanone, with the CAS number 1502-06-3, is a cyclic ketone with a ten-membered carbon ring.^[1] Its physical state at room temperature can vary from a colorless oil to a semi-solid.^[2] The properties of **cyclodecanone** are distinct from its larger analog, cyclododecanone (CAS 830-13-7), with which it is sometimes confused.

Quantitative Data Summary

The following tables summarize the key physical and chemical data for **cyclodecanone**.

| Identifier | Value | Reference |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₁₀ H ₁₈ O | [1] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| CAS Number | 1502-06-3 | [1] |
| EINECS Number | 216-119-8 | [1] |

| Physical Property | Value | Conditions | Reference |
|-------------------------|--|----------------------|-----------|
| Melting Point | 21-24 °C | [1] | |
| Boiling Point | 106-107 °C | at 12 mmHg | [1][2] |
| 232.14 °C | at 760 mmHg (estimated) | [4] | |
| Density | 0.958 g/mL | at 25 °C | [4] |
| 0.886 g/cm ³ | [2] | | |
| Refractive Index | 1.482 | at 20 °C | [1][4] |
| Vapor Pressure | 0.06 mmHg | at 25 °C (estimated) | [1][4] |
| Flash Point | 82.2 °C | [1][2] | |
| Solubility | Slightly soluble in Chloroform and Methanol. | | |

| Spectroscopic Data | Characteristic Features | Reference |
|----------------------------------|--|--|
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of aliphatic ketones, typically around 1715 cm ⁻¹ . | [5] [6] |
| ¹ H NMR Spectroscopy | Protons on the carbons alpha to the carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range. | [6] [7] |
| ¹³ C NMR Spectroscopy | The carbonyl carbon exhibits a highly deshielded signal in the range of 190–220 ppm. | [7] [8] |
| Mass Spectrometry | Fragmentation patterns are dominated by α-cleavage adjacent to the carbonyl group. | [9] [10] |

Experimental Protocols

The determination of the physical properties of **cyclodecanone** follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of **cyclodecanone**, which is near room temperature, can be determined using a Mel-Temp apparatus or a Thiele tube.[\[11\]](#)[\[12\]](#)

Methodology:

- A small, finely powdered sample of **cyclodecanone** is packed into a capillary tube sealed at one end.[\[12\]](#)[\[13\]](#)
- The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[\[11\]](#)

- The sample is heated slowly and uniformly, at a rate of 1-2°C per minute near the expected melting point.[\[12\]](#)
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[\[11\]](#)[\[12\]](#) A sharp melting range is indicative of a pure compound.[\[14\]](#)

Boiling Point Determination

The boiling point of **cyclodecanone** at reduced pressure can be determined using the capillary method.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- A small amount of liquid **cyclodecanone** is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.[\[15\]](#)
- The assembly is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[\[15\]](#)
- The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.[\[16\]](#)

Density Determination

The density of liquid **cyclodecanone** can be determined using several methods, including the gravimetric buoyancy technique (Archimedes' principle) or by using a pycnometer.[\[18\]](#)[\[19\]](#)

Methodology (using a pycnometer):

- The mass of a clean, dry pycnometer of a known volume is accurately measured.[\[19\]](#)

- The pycnometer is filled with **cyclodecanone**, ensuring no air bubbles are present, and the mass is measured again.
- The density is calculated by dividing the mass of the **cyclodecanone** by the known volume of the pycnometer.[20]

Solubility Determination

The solubility of **cyclodecanone** in various solvents is determined by direct observation.

Methodology:

- A small, measured amount of **cyclodecanone** (e.g., 25 mg) is placed in a test tube.[21]
- A small volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.[21]
- The compound is classified as soluble if it completely dissolves to form a homogeneous solution.[22][23] The process can be repeated with different solvents to establish a solubility profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **cyclodecanone** is dissolved in a deuterated solvent (e.g., CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[24]
- The sample is placed in an NMR tube and inserted into the spectrometer.[24]
- ^1H and ^{13}C NMR spectra are acquired. Data processing involves Fourier transformation, phasing, and calibration of the chemical shift scale.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy:

- A background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) is recorded.

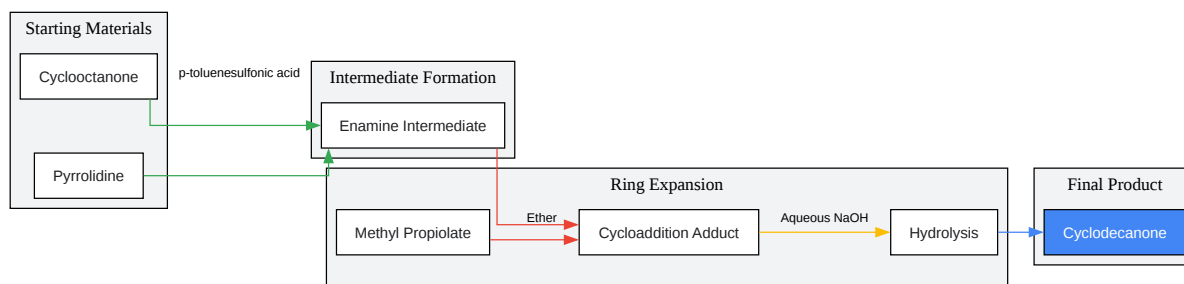
- A small amount of the **cyclodecanone** sample is placed on the sample holder.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .^[25] The characteristic absorption bands, particularly the strong C=O stretch, are identified.^[5]

Mass Spectrometry (MS):

- A dilute solution of **cyclodecanone** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.^[9]
- The molecules are ionized, typically by electron impact (EI).^[10]
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- The resulting mass spectrum reveals the molecular ion peak and characteristic fragment ions, which are used for structural elucidation.^[26]

Synthesis Pathway of Cyclodecanone

A common laboratory synthesis of **cyclodecanone** involves a ring enlargement of a smaller cyclic ketone, such as cyclooctanone.^[27] The following diagram illustrates a key transformation in this process.



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